5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one -

5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Catalog Number: EVT-3994680
CAS Number:
Molecular Formula: C18H15NO2S
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • Antimicrobial Agents: Many arylidene rhodanines exhibit broad-spectrum antimicrobial activity against bacteria and fungi [, , , , , ]. They have shown efficacy against various clinically relevant strains, including drug-resistant ones, making them promising candidates for developing new antibiotics.
  • Anticancer Agents: Some arylidene rhodanines have demonstrated promising anticancer properties [, ]. They have been shown to inhibit the proliferation of various cancer cell lines, suggesting their potential for cancer therapy.
  • Enzyme Inhibitors: Arylidene rhodanines have shown inhibitory activity against various enzymes involved in crucial biological pathways, such as tyrosinase [, ] and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [, , , , ]. This enzyme inhibition makes them interesting targets for developing drugs for conditions like hyperpigmentation and metabolic disorders.

(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one []

-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one []

Compound Description: This compound represents a class of thiazole derivatives investigated for their potential as Pim-1 kinase inhibitors in cancer treatment []. It exhibits a complex substituent at the 2-position of the thiazole ring, comprising a pyrazoline ring further substituted with aryl groups.

(E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one Derivatives []

Compound Description: This series of compounds incorporates a 1,3,4-oxadiazole ring linked to the 2-amino group of the thiazole ring via a methoxyphenyl bridge []. These derivatives exhibited enhanced antibacterial activity against Gram-negative bacteria compared to the control drug, gentamycin [].

-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazol-4(5H)-one []

Compound Description: Similar to the compound mentioned in [], this molecule belongs to the 1,3-thiazol-4(5H)-one class and incorporates a substituted pyrazoline ring at the 2-position []. It has been studied for its spectroscopic properties and potential biological activities.

(5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones []

Compound Description: This series of compounds represents a library of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones synthesized with controlled Z-geometry []. They were designed and evaluated for their inhibitory activity against various protein kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β [].

(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) []

Compound Description: (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) was identified as a lead compound from the library of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, exhibiting potent DYRK1A inhibitory activity with an IC50 of 0.028 μM [].

(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) []

Compound Description: (5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) emerged as another lead compound within the series of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones, showcasing nanomolar DYRK1A inhibitory activity with an IC50 of 0.033 μM [].

-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (2) []

Compound Description: This compound features a cyclopropylamino group at the 2-position of the thiazole ring []. It was synthesized using a multicomponent reaction and exhibited prototropic amino/imino tautomerism based on spectral analysis [].

(Z)-2-Amino-5-[2,4-dimethoxy-6-(4-methoxystyryl)benzylidene]-1,3-thiazol-4(5H)-one Methanol Solvate []

Compound Description: This compound incorporates a resveratrol-derived unit linked to the thiazole ring through a double bond with Z geometry []. Its crystal structure reveals chains of molecules interconnected by intermolecular hydrogen bonds [].

-Amino-1,3-thiazol-4(5H)-ones [, ]

Compound Description: This series encompasses a broad class of 2-amino-1,3-thiazol-4(5H)-ones investigated as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) [, ]. These compounds have shown promise in treating diseases associated with metabolic syndrome [].

(S)-33a []

Compound Description: This specific 2-amino-1,3-thiazol-4(5H)-one analog, (S)-33a, incorporates a tert-alcohol group at the C-5 position []. It exhibited potent 11beta-HSD1 inhibition (Ki = 35 nM) and minimal pregnane X receptor (PXR) activity, making it a promising candidate for further development [].

-(Cyclopentylamino)thiazol-4(5H)-one Derivatives []

Compound Description: These derivatives, characterized by a cyclopentylamino group at the 2-position, were synthesized and evaluated for their anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities [].

-(4-Bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one (3g) []

Compound Description: 5-(4-Bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one (3g) is a specific derivative from the series of 2-(cyclopentylamino)thiazol-4(5H)-ones. This compound demonstrated notable inhibition of tumor cell proliferation in various cell lines [].

-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) []

Compound Description: This compound, another derivative from the 2-(cyclopentylamino)thiazol-4(5H)-one series, exhibited the strongest inhibitory effect against 11β-HSD1 (IC50 = 0.07 µM) among the tested compounds []. It demonstrated greater selectivity for 11β-HSD1 than the known inhibitor carbenoxolone [].

(Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) Derivatives []

Compound Description: These derivatives share the thiazol-4(5H)-one core with 5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one, featuring a benzylamino group at the 2-position and various benzylidene substituents at the 5-position []. They were designed as tyrosinase inhibitors based on the structure of MHY2081 [].

(Z)-2-(Benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one (7) []

Compound Description: This derivative exhibited more potent mushroom tyrosinase inhibitory activity than kojic acid, a well-known tyrosinase inhibitor []. The compound acts as a competitive inhibitor, based on Lineweaver–Burk plot analysis and confirmed by in silico docking studies [].

(Z)-2-(Benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (8) []

Compound Description: This derivative, similar to compound (7), showed significantly more potent mushroom tyrosinase inhibitory activity than kojic acid []. It exhibited a 106-fold higher potency than kojic acid when L-tyrosine was used as a substrate [].

-[(Dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one and 5-[(Dimethylamino)methylidene]-4-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one []

Compound Description: These two isomeric compounds feature a [(trifluoromethyl)phenyl]amino residue at the 4-position of the thiazole ring, with the trifluoromethyl group substituted at either the meta or para position of the phenyl ring []. Both compounds exist in the amine tautomeric form in both solid and liquid phases [].

-Dimethylaminomethylidene-4-(o-, m-, p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones []

Compound Description: This series of compounds investigates the influence of hydroxyl group positioning on the phenyl ring of the 4-phenylamino substituent. All three compounds (ortho-, meta-, and para-hydroxyphenyl) exist in the amino tautomeric form in both solid and solution phases [].

(Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (2) []

Compound Description: This compound belongs to the arylidenerhodanine class and features a 4-nitrobenzylidene group at the 5-position and an allyl group at the 3-position of the thiazolidin-4-one ring []. It was synthesized via Knoevenagel condensation and characterized by spectroscopic methods, including single-crystal X-ray diffraction [].

-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (3) []

Compound Description: Similar to compound (2) above, this molecule belongs to the arylidenerhodanine class. It features a 4-methoxybenzylidene group at the 5-position and an allyl group at the 3-position of the thiazolidin-4-one ring [].

,3-Diethyl-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3) []

Compound Description: This compound contains a pyrimidine ring instead of a thiazole ring, but it features the same 5-(4-methoxybenzylidene) group []. It was prepared via Knoevenagel condensation using piperidine as a base [].

(5Z)-5-(6-quinoxalinium Li sulfonyl methylidene)-2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one []

Compound Description: This compound is a potent inhibitor of hYAK3 proteins []. It contains a (2,6-dichlorophenyl)amino group at the 2-position, and a (6-quinoxalinium Li sulfonyl methylidene) group at the 5-position of the thiazole ring.

-[(3aR,4R,5S,7aS)-5-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl)octahydro-2H-isoindol-2-yl]-1,3-oxazol-4(5H)-one (3) []

Compound Description: This compound is a potent human NK1 receptor antagonist with multiple clearance pathways []. It shows a long duration of action and an improved profile of CYP3A4 inhibition and induction compared to aprepitant [].

Properties

Product Name

5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H15NO2S/c1-12-3-7-14(8-4-12)18-19-17(20)16(22-18)11-13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b16-11-

InChI Key

MPJWONVAQZMDCG-WJDWOHSUSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.